Dibromoacetic Acid Exhibits Greater Teratogenic Potency than Diiodoacetic Acid in an In Vivo Rat Developmental Toxicity Model
In a direct comparative study using F344 rats exposed via gavage on gestation days 6-10, dibromoacetic acid (DBA) demonstrated significantly higher teratogenic potency than diiodoacetic acid (DIA) at equimolar doses. Specifically, DBA induced a higher incidence of eye malformations (microphthalmia/anophthalmia) across litters [1].
| Evidence Dimension | Teratogenic Potency (Incidence of Eye Malformations) |
|---|---|
| Target Compound Data | 8/11 affected litters at 0.46 mmol/kg; 9/12 affected litters at 0.64 mmol/kg |
| Comparator Or Baseline | Diiodoacetic Acid (DIA): 2/13 affected litters at 0.48 mmol/kg; 5/15 affected litters at 0.64 mmol/kg |
| Quantified Difference | At ~0.64 mmol/kg, DBA affected 75% (9/12) of litters vs. DIA's 33% (5/15), representing a >2-fold increase in teratogenic incidence. |
| Conditions | Timed-pregnant F344 rats; gavage administration; GD 6-10 exposure; postnatal day 1 and 6 litter examinations. |
Why This Matters
This evidence demonstrates that DBA is a more potent teratogen than DIA, which is critical for researchers studying developmental toxicity where the choice of HAA can significantly impact study outcomes and risk assessment models.
- [1] Narotsky, M. G., & Lucas, K. (2020). Dibromoacetic acid is a more potent teratogen than diiodoacetic acid in a developmental toxicity screen with F344 rats. Society for Birth Defects Research & Prevention 60th Annual Meeting. EPA Abstract. View Source
